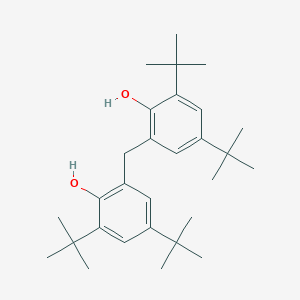
2,2'-亚甲基双(4,6-二叔丁基苯酚)
描述
2,2’-Methylenebis(4,6-di-tert-butylphenol): is a phenolic antioxidant commonly used to enhance the oxidative stability of various materials, including rubber and plastics. This compound is known for its ability to prevent the degradation of polymers by inhibiting oxidative processes, thereby extending the lifespan and durability of the materials it is incorporated into .
科学研究应用
Chemistry: 2,2’-Methylenebis(4,6-di-tert-butylphenol) is widely used as an antioxidant in the polymer industry to prevent the oxidative degradation of polymers. It is also used in the synthesis of other chemical compounds and as a stabilizer in various chemical processes .
Biology and Medicine: In biological research, this compound is studied for its potential antioxidant properties and its ability to protect cells from oxidative stress. It has been investigated for its potential therapeutic applications in preventing oxidative damage in various diseases .
Industry: Industrially, 2,2’-Methylenebis(4,6-di-tert-butylphenol) is used in the production of rubber, plastics, and other materials that require enhanced oxidative stability. It is also used as an additive in lubricants and fuels to improve their performance and longevity .
作用机制
Target of Action
2,2’-Methylenebis(4,6-di-tert-butylphenol), also known as 6,6’-methylenebis(2,4-di-tert-butylphenol), is a phenolic antioxidant . It is commonly used in the rubber and plastic industries to increase oxidation stability .
Mode of Action
As an antioxidant, this compound works by donating hydrogen atoms to free radicals. This action neutralizes the free radicals and prevents them from causing oxidative damage to other molecules in the system .
Biochemical Pathways
The compound’s antioxidant activity affects various biochemical pathways. By neutralizing free radicals, it helps maintain the integrity of cell membranes, proteins, and DNA, which can be damaged by oxidative stress .
Pharmacokinetics
Like other antioxidants, it is expected to be absorbed and distributed throughout the body, metabolized mainly in the liver, and excreted via the kidneys .
Result of Action
The primary result of the action of 2,2’-Methylenebis(4,6-di-tert-butylphenol) is the prevention of oxidative damage. This can lead to improved stability and longevity of materials in which it is incorporated, such as rubber and plastics .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2’-Methylenebis(4,6-di-tert-butylphenol). For instance, it may be incorporated into the bromobutyl rubber (BIIR) matrix to enhance the overall thermo-reversibility of dicyclopentadiene dicarboxylic acid (DCPDCA) cross-linked BIIR . It also shows a higher oxidation stability in distilled biodiesel .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Methylenebis(4,6-di-tert-butylphenol) typically involves the condensation of 4,6-di-tert-butylphenol with formaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of 2,2’-Methylenebis(4,6-di-tert-butylphenol) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation to remove any impurities .
化学反应分析
Types of Reactions: 2,2’-Methylenebis(4,6-di-tert-butylphenol) primarily undergoes oxidation and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Substitution: It can undergo electrophilic substitution reactions, where the phenolic hydroxyl groups are replaced by other functional groups using reagents like acyl chlorides or alkyl halides
Major Products:
Oxidation: The oxidation of 2,2’-Methylenebis(4,6-di-tert-butylphenol) typically results in the formation of quinones or other oxidized derivatives.
Substitution: Substitution reactions can yield various derivatives depending on the substituents introduced, such as esters or ethers
相似化合物的比较
- 2,2’-Methylenebis(4-methyl-6-tert-butylphenol)
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,2’-Methylenebis(4-ethyl-6-tert-butylphenol)
Comparison: While all these compounds share a similar phenolic structure and exhibit antioxidant properties, 2,2’-Methylenebis(4,6-di-tert-butylphenol) is unique due to the presence of tert-butyl groups at both the 4 and 6 positions on the phenol rings. This structural feature enhances its steric hindrance, making it more effective in preventing oxidative degradation compared to its analogs .
属性
IUPAC Name |
2,4-ditert-butyl-6-[(3,5-ditert-butyl-2-hydroxyphenyl)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O2/c1-26(2,3)20-14-18(24(30)22(16-20)28(7,8)9)13-19-15-21(27(4,5)6)17-23(25(19)31)29(10,11)12/h14-17,30-31H,13H2,1-12H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWZXEJDKYWBOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6065761 | |
| Record name | Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14362-12-0 | |
| Record name | 2,2′-Methylenebis[4,6-bis(1,1-dimethylethyl)phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14362-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-Methylenebis(4,6-di-tert-butylphenol) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014362120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 2,2'-methylenebis[4,6-bis(1,1-dimethylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6065761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-methylenebis[4,6-di-tert-butylphenol] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.834 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-METHYLENEBIS(4,6-DI-TERT-BUTYLPHENOL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B78988VB4P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the "iminium" species observed in the crystal structures of early transition metal complexes with 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives?
A1: The reaction of 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives, modified with a pendant imine arm, with early transition metal halides (Ti, Zr, Nb, Ta) results in the formation of zwitterionic complexes. These complexes are characterized by the presence of an "iminium" species, where the imine nitrogen is protonated. This protonation is attributed to the Lewis acidity of the metal center, highlighting the ligand's ability to adapt its electronic structure upon metal coordination. []
Q2: How does the structure of 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives influence their reactivity with trimethylaluminum?
A2: The reaction outcome of 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives with trimethylaluminum is highly dependent on the ligand's structure. While the parent compound, tris(3,5-di-tert-butyl-2-hydroxyphenyl)methane, forms a trimetallic aluminum complex bridged through oxygen atoms, introducing an aldehyde substituent leads to different products. [] For example, reacting trimethylaluminum with a derivative containing both a phenol and an imine group results in the formation of binuclear aluminum complexes. Further reactions with trimethylaluminum or ketones can lead to trimetallic species or zwitterionic mononuclear complexes, respectively. [] These findings emphasize the importance of ligand design in controlling the nuclearity and structure of the resulting aluminum complexes.
Q3: 2,2'-Methylenebis(4,6-di-tert-butylphenol) is known to form cyclic compounds with phosphorus-containing reagents. Can you elaborate on the diversity of these structures?
A3: Research shows that 2,2'-Methylenebis(4,6-di-tert-butylphenol) can be incorporated into both spirocyclic and linear phosphazene systems. Reacting the compound with octachlorocyclotetraphosphazene (N4P4Cl8) yields a spirocyclic product with the phenol bridging two phosphorus centers. [] Interestingly, linear phosphazenes like Cl2P(O)NPCl3 can also be cyclized using 2,2'-Methylenebis(4,6-di-tert-butylphenol) derivatives, demonstrating the versatility of this compound in constructing diverse phosphorus-containing heterocycles. []
Q4: How has computational chemistry contributed to understanding the antioxidant activity of 2,2'-Methylenebis(4,6-di-tert-butylphenol)?
A4: Density Functional Theory (DFT) calculations at the B3LYP level have been employed to study the antioxidant properties of 2,2'-Methylenebis(4,6-di-tert-butylphenol) and its derivatives. [] These calculations provide insights into the structural geometries of these compounds and predict their radical scavenging activities. By comparing calculated parameters with experimental data from methods like the DPPH assay, researchers can better understand the relationship between molecular structure and antioxidant efficacy in this class of compounds. []
Q5: How does the conformation of the eight-membered heterocycle in aluminum aryloxides derived from 2,2'-Methylenebis(4,6-di-tert-butylphenol) impact their structures?
A5: Studies have revealed that the conformation of the eight-membered heterocycle formed in aluminum aryloxides of 2,2'-Methylenebis(4,6-di-tert-butylphenol) is significantly influenced by the presence of unusual C-H...X hydrogen bonds. [] These interactions, observed in the solid-state structures determined by X-ray crystallography, dictate the overall shape and stability of the complexes. This insight underscores the importance of considering non-covalent interactions in understanding the structural features of metal complexes bearing this class of ligands. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Indolizino[8,7-b]indole-2-propanol, beta-ethyl-2,3,5,6,11,11b-hexahydro-](/img/structure/B81572.png)
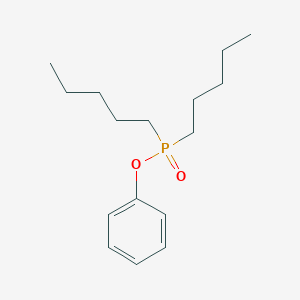



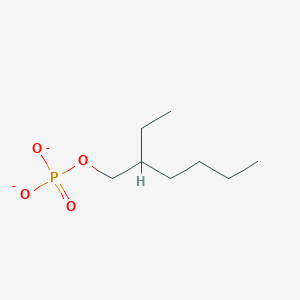

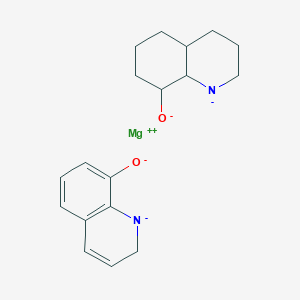
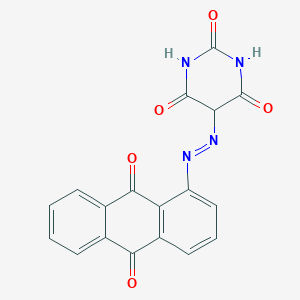
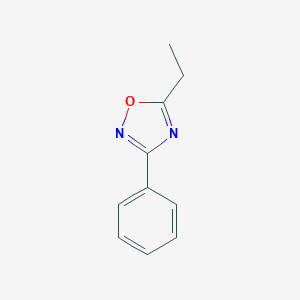
![4-Phenyl-3,5,8-trioxa-bicyclo[5.1.0]octane](/img/structure/B81595.png)
![2-(1H-imidazol-2-yl)-1H-benzo[d]imidazole](/img/structure/B81596.png)
